molecular formula C6H7ClN2OS B12914162 4(1H)-Pyrimidinone, 5-chloro-2-(ethylthio)- CAS No. 106146-79-6

4(1H)-Pyrimidinone, 5-chloro-2-(ethylthio)-

Cat. No.: B12914162
CAS No.: 106146-79-6
M. Wt: 190.65 g/mol
InChI Key: DAEZJMUBVLKPBR-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylthio)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 5th position and an ethylthio group at the 2nd position on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(ethylthio)pyrimidin-4(1H)-one typically involves the chlorination of 2-(ethylthio)pyrimidin-4(1H)-one. One common method includes the reaction of 2-(ethylthio)pyrimidin-4(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows: [ \text{2-(ethylthio)pyrimidin-4(1H)-one} + \text{POCl}_3 \rightarrow \text{5-Chloro-2-(ethylthio)pyrimidin-4(1H)-one} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethylthio)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of ethyl groups.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 5-amino-2-(ethylthio)pyrimidin-4(1H)-one or 5-alkoxy-2-(ethylthio)pyrimidin-4(1H)-one can be formed.

    Oxidation Products: Sulfoxides or sulfones of the ethylthio group.

    Reduction Products: Ethyl derivatives of the pyrimidine ring.

Scientific Research Applications

5-Chloro-2-(ethylthio)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(ethylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ethylthio group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylthio)pyrimidin-4(1H)-one
  • 5-Chloro-2-(isopropylthio)pyrimidin-4(1H)-one
  • 5-Chloro-2-(phenylthio)pyrimidin-4(1H)-one

Uniqueness

5-Chloro-2-(ethylthio)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethylthio group provides a balance between hydrophobicity and steric bulk, making it suitable for various applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

106146-79-6

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.65 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H7ClN2OS/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10)

InChI Key

DAEZJMUBVLKPBR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=O)N1)Cl

Origin of Product

United States

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